
3-Bromo-2-chloro-5-ethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-ethylbenzonitrile: is an organic compound with the molecular formula C9H7BrClN and a molecular weight of 244.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a benzonitrile core. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzonitrile typically involves the bromination and chlorination of 5-ethylbenzonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-ethylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-chlorobenzonitrile
- 3-Bromo-5-ethylbenzonitrile
- 2-Chloro-5-ethylbenzonitrile
Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5-ethylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Eigenschaften
Molekularformel |
C9H7BrClN |
|---|---|
Molekulargewicht |
244.51 g/mol |
IUPAC-Name |
3-bromo-2-chloro-5-ethylbenzonitrile |
InChI |
InChI=1S/C9H7BrClN/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
APMOOHFEKKEXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
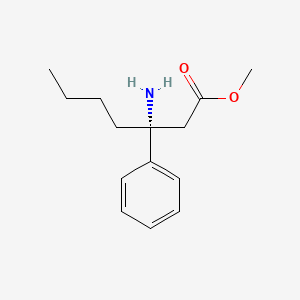
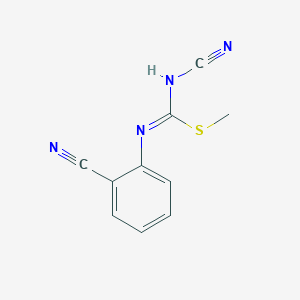

![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)

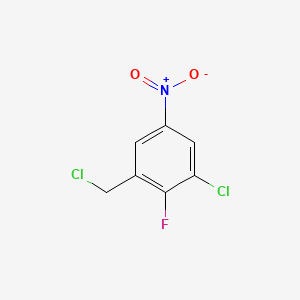
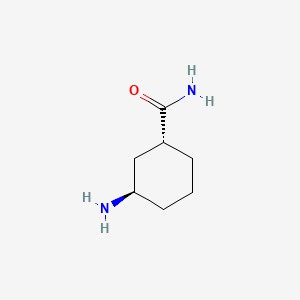
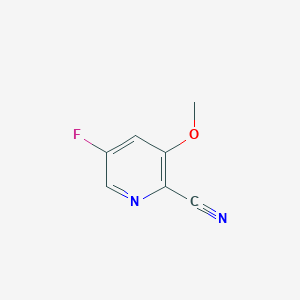
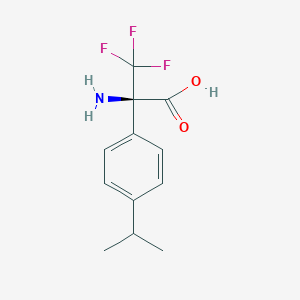
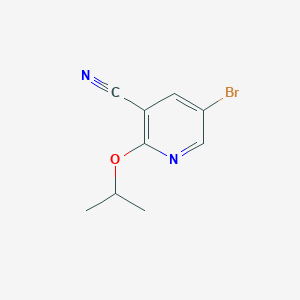
![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)
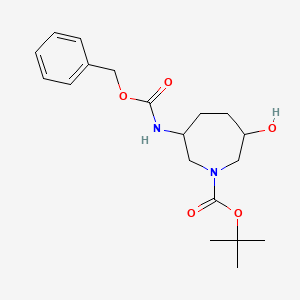
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)
